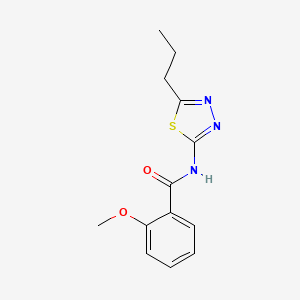
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with a molecular formula C13H16N4O2S. It is commonly referred to as PHT-427 and is a potent inhibitor of Akt, a protein kinase that plays a crucial role in cell growth, proliferation, and survival. Akt is also implicated in various diseases, including cancer and diabetes, making PHT-427 a promising drug candidate for the treatment of these conditions.
作用機序
PHT-427 exerts its effects by inhibiting Akt, which is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Akt plays a critical role in cell survival, growth, and metabolism by regulating various downstream targets. Inhibition of Akt by PHT-427 leads to decreased cell proliferation, increased apoptosis, and sensitization to chemotherapy.
Biochemical and Physiological Effects
PHT-427 has been shown to have several biochemical and physiological effects. In cancer cells, PHT-427 inhibits Akt and its downstream targets, leading to decreased cell proliferation, increased apoptosis, and sensitization to chemotherapy. In diabetes, PHT-427 improves insulin sensitivity and reduces blood glucose levels by inhibiting Akt and promoting glucose uptake in skeletal muscle.
実験室実験の利点と制限
PHT-427 has several advantages for lab experiments. It is a potent and selective inhibitor of Akt, making it a valuable tool for studying the PI3K/Akt signaling pathway. PHT-427 is also relatively stable and easy to synthesize, making it readily available for research purposes. However, PHT-427 has some limitations. It can have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, PHT-427's potency and selectivity can vary depending on the cellular context, making it important to validate its effects in different cell types.
将来の方向性
There are several future directions for research on PHT-427. One area of interest is the development of more potent and selective Akt inhibitors based on the structure of PHT-427. Another direction is the investigation of PHT-427's effects on other signaling pathways and its potential therapeutic applications beyond cancer and diabetes. Additionally, the use of PHT-427 in combination therapies with other chemotherapeutic agents is an area of active research.
合成法
The synthesis of PHT-427 involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which reacts with 5-propyl-1,3,4-thiadiazol-2-amine to yield 2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
PHT-427 has been extensively studied for its potential therapeutic applications. One of its primary uses is as an Akt inhibitor, which makes it a promising candidate for the treatment of cancer. Akt is frequently overactive in cancer cells, leading to increased cell survival and resistance to chemotherapy. By inhibiting Akt, PHT-427 can sensitize cancer cells to chemotherapy and promote cell death. PHT-427 has also been shown to have potential therapeutic applications in diabetes, where it can improve insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-6-11-15-16-13(19-11)14-12(17)9-7-4-5-8-10(9)18-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGLOGBOJMOAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
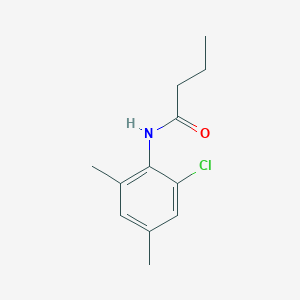

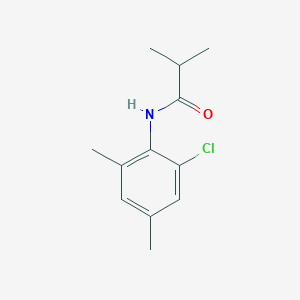

![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
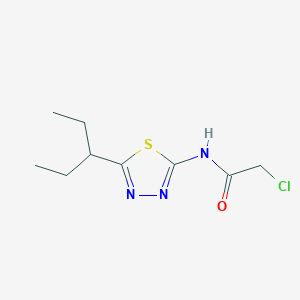
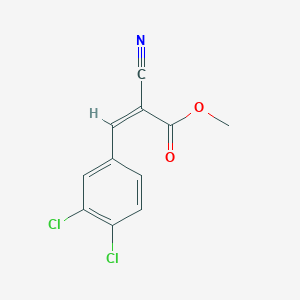

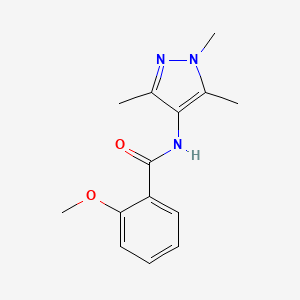
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)